molecular formula C7H8BClO4 B1422110 (3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid CAS No. 919496-57-4

(3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid

Cat. No. B1422110
CAS RN: 919496-57-4
M. Wt: 202.4 g/mol
InChI Key: MHYWXPHADPZFNA-UHFFFAOYSA-N
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Description

The compound “(3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid” is a type of boronic acid. Boronic acids are commonly used in organic chemistry and have been increasingly studied in medicinal chemistry due to their potential in drug design . They are known to be involved in various chemical reactions, such as the Suzuki-Miyaura cross-coupling reactions . They are also used in the preparation of compounds for potential therapeutic applications .


Molecular Structure Analysis

The molecular structure of boronic acids, including “this compound”, is characterized by the presence of a boron atom bonded to two hydroxyl groups and one carbon atom of an aromatic ring . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics .


Chemical Reactions Analysis

Boronic acids are involved in various chemical reactions. For instance, they participate in iron-catalyzed oxidative coupling with benzene derivatives through homolytic aromatic substitution . They are also used in the preparation of microtubule inhibitors as potential antitumors .

Scientific Research Applications

Fluorescence Quenching Studies

(3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid, a boronic acid derivative, has been studied in the context of fluorescence quenching. Research by Geethanjali et al. (2015) investigated the fluorescence quenching of similar boronic acid derivatives, such as 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid, in different alcohol environments. These studies are essential for understanding the photophysical properties and potential applications of these compounds in fluorescence-based technologies (Geethanjali et al., 2015).

Formation of Tetraarylpentaborates

The formation of tetraarylpentaborates from the reaction of arylboronic acids, including derivatives similar to this compound, has been a subject of study. This research explores the synthesis and chemical properties of these complexes, providing insights into the potential use of boronic acids in complex chemical reactions and materials science (Nishihara, Nara, & Osakada, 2002).

Use in Macrocyclic Chemistry

Boronic esters, including those derived from this compound, have been studied for their applications in macrocyclic chemistry. Fárfan et al. (1999) discussed the preparation of dimeric and tetrameric boronates from different aryl boronic acids. These studies contribute to understanding the role of boronic acids in the synthesis of complex organic structures (Fárfan et al., 1999).

Photophysical Property Analysis

The photophysical properties of boronic acids like 3-Methoxyphenyl boronic acid (a related compound) have been explored to understand their behavior in various solvents. This research is crucial for applications that rely on the solvent-dependent properties of these compounds (Muddapur et al., 2016).

Boronic Acid Catalysis

Boronic acids, including this compound, are also being explored for their catalytic properties. They can activate hydroxy functional groups, leading to various organic reactions under mild conditions. This expands the utility of boronic acids beyond being just reagents in metal-catalyzed transformations to catalysts in their own right (Hall, 2019).

Safety and Hazards

Boronic acids, including “(3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid”, can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, precautionary measures such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection are recommended .

Future Directions

The future directions of research on boronic acids, including “(3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid”, involve their potential applications in medicinal chemistry. They are being studied for their anticancer, antibacterial, and antiviral activities, and even their application as sensors and delivery systems . The introduction of a boronic acid group to bioactive molecules has shown to improve the already existing activities . Therefore, extending the studies with boronic acids in medicinal chemistry is encouraged to obtain new promising drugs shortly .

properties

IUPAC Name

(3-chloro-4-hydroxy-5-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BClO4/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3,10-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYWXPHADPZFNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681747
Record name (3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

919496-57-4
Record name (3-Chloro-4-hydroxy-5-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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